molecular formula C12H8IN3 B8693071 5-Iodo-1-(4-pyridyl)-1H-indazole

5-Iodo-1-(4-pyridyl)-1H-indazole

Cat. No.: B8693071
M. Wt: 321.12 g/mol
InChI Key: TZDYGTOEVJNULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-1-(4-pyridyl)-1H-indazole is a useful research compound. Its molecular formula is C12H8IN3 and its molecular weight is 321.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8IN3

Molecular Weight

321.12 g/mol

IUPAC Name

5-iodo-1-pyridin-4-ylindazole

InChI

InChI=1S/C12H8IN3/c13-10-1-2-12-9(7-10)8-15-16(12)11-3-5-14-6-4-11/h1-8H

InChI Key

TZDYGTOEVJNULF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C=NN2C3=CC=NC=C3

Origin of Product

United States

Foundational & Exploratory

Cheminformatics and Synthetic Architecture of 5-Iodo-1-(4-pyridyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

5-Iodo-1-(4-pyridyl)-1H-indazole is a high-value heteroaromatic scaffold frequently utilized in Fragment-Based Drug Discovery (FBDD). It serves as a critical "hinge-binding" pharmacophore in the development of Type I and Type II kinase inhibitors (specifically targeting Akt, p38 MAPK, and JNK pathways).

The molecule is distinguished by its dual-functionality :

  • The Pyridyl-Indazole Axis: Acts as a bidentate hydrogen bond acceptor/donor system for the kinase hinge region.

  • The C5-Iodo Handle: A reactive electrophile positioned to allow orthogonal cross-coupling (e.g., Suzuki-Miyaura) for extending the molecule into the hydrophobic back-pocket or solvent-exposed front.

Physicochemical Data Table
PropertyValueNotes
IUPAC Name 5-Iodo-1-(pyridin-4-yl)-1H-indazoleN1-isomer (Bioactive conformer)
Molecular Formula C₁₂H₈IN₃
Molecular Weight 321.12 g/mol Monoisotopic Mass: 320.976
Heavy Atom Count 16
Calculated LogP (cLogP) ~3.2 - 3.5Lipophilic; requires polar solubilizers (DMSO/DMA)
TPSA ~40-45 ŲGood membrane permeability profile
H-Bond Acceptors 3Pyridine N, Indazole N2
H-Bond Donors 0(Unless functionalized)
Melting Point >150°C (Predicted)High crystallinity due to π-π stacking

Synthetic Architecture & Regioselectivity

Synthesizing N-aryl indazoles presents a classic regioselectivity challenge: distinguishing between the N1 (thermodynamically preferred) and N2 (kinetically accessible) positions. Furthermore, the presence of the C5-iodine atom introduces a chemoselectivity trap—traditional Palladium-catalyzed N-arylation (Buchwald-Hartwig) risks oxidative addition at the C-I bond, leading to polymerization or dehalogenation.

The Superior Route: Copper-Mediated Chan-Lam Coupling

To preserve the C5-iodine "warhead" for later stages, we utilize an oxidative Copper(II)-mediated Chan-Lam coupling . This method operates at room temperature under aerobic conditions, orthogonal to the aryl iodide.

Reaction Logic
  • Substrate: 5-Iodo-1H-indazole (Acidic NH, pKa ~14).

  • Coupling Partner: 4-Pyridylboronic acid (Surrogate for the electrophile).

  • Catalyst: Cu(OAc)₂ (Promotes oxidative coupling via a Cu(III) intermediate).

  • Ligand/Base: Pyridine or DMAP (stabilizes the Cu-complex and assists deprotonation).

Mechanistic Pathway Diagram[3]

ChanLamMechanism Start 5-Iodo-1H-indazole (Substrate) Cu_Cycle Cu(OAc)2 / O2 (Oxidative Cycle) Start->Cu_Cycle Coordination Boronic 4-Pyridylboronic Acid Boronic->Cu_Cycle Transmetallation Intermed Cu(III)-Aryl Species (Transient) Cu_Cycle->Intermed Oxidation (O2) Product This compound (N1 Major Isomer) Intermed->Product Reductive Elimination (Preserves C-I Bond) SideProd N2-Isomer (Minor Impurity) Intermed->SideProd Steric Leakage

Figure 1: Chemoselective synthesis via Chan-Lam coupling. Note the preservation of the C-I bond by avoiding Pd(0) catalysts.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents
  • 5-Iodo-1H-indazole (2.44 g, 10.0 mmol)

  • 4-Pyridylboronic acid (2.46 g, 20.0 mmol, 2.0 equiv)

  • Copper(II) Acetate (Cu(OAc)₂) (1.81 g, 10.0 mmol, 1.0 equiv)

  • Pyridine (1.6 mL, 20.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM) (anhydrous, 100 mL)

  • 4Å Molecular Sieves (activated)

Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a drying tube (CaCl₂), charge 5-iodo-1H-indazole, 4-pyridylboronic acid, and Cu(OAc)₂.

  • Solvation: Add anhydrous DCM (100 mL) and activated molecular sieves. The sieves are critical to sequester water generated during the boronic acid condensation.

  • Activation: Add Pyridine dropwise while stirring. The solution should turn a deep blue/green, indicating the formation of the active Cu-amine complex.

  • Reaction: Stir the mixture vigorously at room temperature open to the air (or under an O₂ balloon for faster kinetics) for 24–48 hours.

    • Process Check: Monitor by TLC (EtOAc/Hexane 1:1). The product will be less polar than the starting indazole.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.

    • Wash the filtrate with dilute NH₄OH (to sequester residual Cu) followed by Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude residue often contains the N2-isomer. Purify via Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 5% MeOH in DCM.

    • Elution Order: The N1-isomer (Target) typically elutes after the N2-isomer due to interaction with silica, though this varies by solvent system.

    • Validation: Verify N1 regiochemistry using NOE (Nuclear Overhauser Effect) NMR. Irradiating the pyridyl protons should show enhancement of the Indazole H7/H3 signals if attached at N1.

Structural Biology & Pharmacophore Mapping

In kinase drug discovery, this scaffold is a "privileged structure." The pyridine nitrogen acts as an acceptor for the backbone NH of the kinase hinge region (e.g., Met residue in p38 or Akt).

Binding Mode Logic
  • Hinge Region: The 4-pyridyl group inserts into the ATP-binding pocket.

  • Gatekeeper Residue: The Indazole core sits adjacent to the gatekeeper residue.

  • Solvent Front: The C5-Iodo position points toward the solvent interface or the ribose binding pocket, making it the ideal vector for attaching solubilizing groups (e.g., piperazines) via subsequent Suzuki coupling.

Pharmacophore Pyridine Pyridine Ring (Hinge Binder) Hinge Kinase Hinge Region (H-Bond Donor) Pyridine->Hinge H-Bond Acceptor Indazole Indazole Core (Scaffold) Iodine C5-Iodine (Synthetic Handle) Indazole->Iodine Covalent Bond Pocket Hydrophobic Pocket Indazole->Pocket Van der Waals Solvent Solvent Exposed Area (Library Expansion) Iodine->Solvent Vector for Suzuki Coupling

Figure 2: Pharmacophore mapping of the scaffold within a typical Kinase ATP-binding pocket.

References

  • PubChem Compound Summary. 5-Iodo-1H-indazole (Precursor Data). National Center for Biotechnology Information. [Link][1]

  • Chan, D. M. T., et al. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters. (Foundational text on the Chan-Lam coupling mechanism used for N1-arylation). [Link]

  • Antilla, J. C., & Buchwald, S. L. (2001).[2] "Copper-Catalyzed Coupling of Arylboronic Acids and Amines." Organic Letters. (Optimization of Copper-mediated arylation for heterocycles). [Link]

  • Lin, X., et al. (2015). "Design and Synthesis of Indazole Derivatives as Potent and Selective Inhibitors of PI3K." Bioorganic & Medicinal Chemistry. (Demonstrates the utility of the Indazole-Pyridine scaffold in kinase inhibition). [Link]

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An In-depth Technical Guide to N-Heterocycle Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of nitrogen-containing heterocyclic (N-heterocycle) building blocks in medicinal chemistry. It explores their profound impact on drug discovery, from fundamental physicochemical properties to their role in shaping the therapeutic landscape. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and design strategies.

The Unrivaled Primacy of N-Heterocycles in Modern Pharmaceuticals

Nitrogen-containing heterocycles are arguably the most significant structural components in the realm of small-molecule pharmaceuticals.[1][] Their prevalence is a testament to their remarkable versatility, enabling them to fulfill a multitude of roles in drug design. An analysis of U.S. FDA-approved drugs reveals the staggering impact of these scaffolds, with their presence in approved pharmaceuticals consistently increasing over the decades. A study analyzing drugs approved between 2013 and 2023 found that a remarkable 82% of all approved small-molecule drugs contained at least one N-heterocycle, a significant rise from 59% in previous decades.[][3][4]

The fundamental importance of N-heterocycles stems from their unique physicochemical properties. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, while N-H moieties in saturated or partially saturated rings can serve as hydrogen bond donors.[1] These interactions are critical for high-affinity binding to biological targets such as enzymes and receptors. Furthermore, the incorporation of nitrogen atoms into a cyclic framework modulates key properties like lipophilicity, polarity, and metabolic stability, all of which are crucial for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

A survey of top-selling pharmaceuticals underscores the dominance of N-heterocyclic cores across a wide range of therapeutic areas.[1][5] From the piperidine ring in the multi-billion dollar anticoagulant Apixaban (Eliquis) to the pyrimidine core in the groundbreaking anticancer agent Imatinib (Gleevec), these scaffolds are central to the efficacy of numerous blockbuster drugs.[1] The following table provides a snapshot of the prevalence of common N-heterocycles in recently approved drugs, with a particular focus on the oncology sector, where their application in targeted therapies like kinase inhibitors is especially prominent.[][3][4]

N-Heterocycle ScaffoldTherapeutic Area (Example Focus)Notable Examples in Recently Approved Drugs
Pyridine Oncology, AntiviralSotorasib (KRAS inhibitor), Niraparib (PARP inhibitor)
Piperidine Oncology, AnticoagulantsPalbociclib (CDK4/6 inhibitor), Apixaban
Pyrimidine Oncology (Kinase Inhibitors)Osimertinib (EGFR inhibitor), Imatinib (BCR-ABL inhibitor)
Pyrrolidine VariousVenetoclax (BCL-2 inhibitor)
Piperazine Oncology, AntipsychoticsOlaparib (PARP inhibitor), Aripiprazole
Indole Oncology, AntimigraineTrametinib (MEK inhibitor), Sumatriptan
Pyrazole Oncology, Anti-inflammatoryCrizotinib (ALK inhibitor), Celecoxib (COX-2 inhibitor)
Imidazole Antifungal, OncologyClotrimazole, Dacarbazine
Triazole Antifungal, AnxiolyticFluconazole, Alprazolam
Quinoline/Quinazoline Oncology, AntimalarialGefitinib (EGFR inhibitor), Chloroquine

This table presents a representative, non-exhaustive list. The prevalence and specific examples are based on recent FDA approvals and market data.

The Medicinal Chemist's Toolbox: Strategic Application of N-Heterocycles

The strategic incorporation of N-heterocycles into drug candidates is a cornerstone of modern medicinal chemistry. These building blocks are not merely passive structural elements but are actively employed to fine-tune a molecule's properties and interactions with its biological target. Two key strategies, bioisosterism and scaffold hopping, heavily rely on the diverse palette of available N-heterocycles.

Bioisosterism: Fine-Tuning Molecular Properties

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a powerful tool for lead optimization. N-heterocycles are frequently used as bioisosteres for other functional groups, such as carboxylic acids and amides, to improve a compound's ADME profile or to mitigate toxicity.[6][7]

A classic and highly successful example of this strategy is the replacement of a carboxylic acid with a tetrazole ring.[6][7][8] Carboxylic acids, while often crucial for target binding, can lead to poor oral bioavailability due to their high acidity and rapid metabolism. The tetrazole ring mimics the acidic proton and planar nature of a carboxylic acid but often confers improved metabolic stability and lipophilicity.[6][8]

Case Study: Losartan - The Tetrazole Switch

The development of the angiotensin II receptor antagonist Losartan is a landmark case of successful bioisosteric replacement. The initial lead compounds containing a carboxylic acid showed good in vitro potency but poor oral bioavailability. Replacing the carboxylic acid with a tetrazole ring resulted in a significant improvement in both potency and pharmacokinetic properties.[6]

ParameterCarboxylic Acid AnalogLosartan (Tetrazole Analog)Improvement
In Vitro Potency (AT1 Binding) ~10-fold lowerHigh~10x
Oral Bioavailability PoorSignificantly Improved-
In Vivo Efficacious Dose (Rat) 11 mg/kg0.59 mg/kg~18x

Data compiled from multiple sources to illustrate the trend.[6]

The improved potency of Losartan was attributed to the tetrazole's acidic N-H bond being positioned optimally for interaction with the receptor.[6]

Scaffold Hopping: Exploring New Chemical Space

Scaffold hopping is a design strategy that involves replacing the core structure (scaffold) of a known active compound with a chemically different one while retaining the key pharmacophoric features responsible for biological activity.[9][10][11] This approach is invaluable for discovering novel chemotypes with improved properties, circumventing existing patents, and overcoming liabilities associated with the original scaffold.[9] N-heterocycles are central to this strategy due to their vast structural diversity and ability to present substituents in a variety of spatial orientations.

Conceptual Workflow for N-Heterocycle-Based Scaffold Hopping:

Caption: A simplified workflow for scaffold hopping from a carbocyclic to an N-heterocyclic core.

A notable example can be seen in the development of kinase inhibitors, where a common strategy involves replacing a core aromatic ring with various N-heterocycles to modulate selectivity and improve pharmacokinetic properties. For instance, transitioning from a quinazoline core, as seen in gefitinib, to a quinoline scaffold was a key step in the development of bosutinib, another successful kinase inhibitor.

Synthetic Strategies for Accessing N-Heterocycle Building Blocks

The ability to efficiently synthesize a diverse range of N-heterocyclic building blocks is crucial for their successful application in medicinal chemistry. Over the years, a vast arsenal of synthetic methods has been developed, ranging from classical named reactions to modern, highly efficient catalytic processes.

Classical Named Reactions: The Foundation of Heterocyclic Synthesis

Several classical reactions remain mainstays in the synthesis of N-heterocycles due to their reliability and broad applicability.

Hantzsch Pyridine Synthesis: This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (e.g., ammonia or ammonium acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (10-20 mL).

  • Reaction Execution: Stir the mixture at reflux (typically 80-100 °C) for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The resulting crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Paal-Knorr Pyrrole Synthesis: This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to yield a pyrrole.

Experimental Protocol: Paal-Knorr Pyrrole Synthesis

  • Reaction Setup: Dissolve the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.1 mmol) in a suitable solvent such as ethanol, acetic acid, or toluene.

  • Reaction Execution: Heat the mixture to reflux for 2-6 hours. The reaction can often be catalyzed by a mild acid (e.g., a few drops of acetic acid).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent in vacuo. The residue can be purified by distillation or column chromatography.

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.

Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline

  • Reaction Setup: Dissolve the tryptamine derivative (1.0 mmol) and the aldehyde (1.1 mmol) in a suitable solvent (e.g., toluene, dichloromethane, or trifluoroethanol).

  • Catalyst Addition: Add a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) for 12-24 hours.

  • Work-up and Purification: Quench the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

Modern Catalytic Methods: Efficiency and Innovation

Modern synthetic organic chemistry has ushered in an era of highly efficient and selective methods for N-heterocycle synthesis, with transition-metal catalysis playing a pivotal role.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Buchwald-Hartwig amination have revolutionized the synthesis of N-aryl heterocycles by enabling the formation of C-N bonds between an aryl halide or triflate and an amine.[12][13][14][15][16]

Mechanism of Buchwald-Hartwig Amination:

Buchwald_Hartwig Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd + Ar-X AmideComplex Pd(II)-Amido Complex OxAdd->AmideComplex + HNR₂ - HX AmideComplex->Pd(0)L2 Reductive Elimination Product Ar-NR₂ AmideComplex->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Arylindole

  • Reaction Setup: In a glovebox, charge a reaction vial with Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos; 4-10 mol%), a base (e.g., K₂CO₃ or K₃PO₄; 2.0 equiv), the o-haloaniline (1.0 equiv), and the terminal alkyne (1.2 equiv).

  • Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF).

  • Reaction Execution: Seal the vial and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent, filter through a pad of celite, and concentrate. Purify the crude product by column chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry": This highly efficient and regioselective reaction is a cornerstone of modern chemical synthesis, providing rapid access to 1,4-disubstituted 1,2,3-triazoles.[17][18][19][20][21][22][23][24]

Experimental Protocol: Copper-Catalyzed Synthesis of a 1,2,3-Triazole

  • Reaction Setup: To a solution of the azide (1.0 equiv) and the terminal alkyne (1.0 equiv) in a 1:1 mixture of t-butanol and water, add sodium ascorbate (0.1 equiv) followed by copper(II) sulfate pentahydrate (0.01-0.05 equiv).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and the product may precipitate from the reaction mixture.

  • Work-up and Purification: If a precipitate forms, it can be collected by filtration and washed with water and a cold organic solvent (e.g., diethyl ether). If the product remains in solution, it can be extracted with an organic solvent, dried, and concentrated.

Rhodium-Catalyzed C-H Amination: These advanced methods allow for the direct conversion of C-H bonds into C-N bonds, offering a highly atom-economical route to N-heterocycles.[25][26][27][28][29]

Conceptual Mechanism of Rh-Catalyzed Intramolecular C-H Amination:

CH_Amination Substrate Substrate with N-leaving group Rh_Nitrenoid Rh-Nitrenoid Intermediate Substrate->Rh_Nitrenoid [Rh₂L₄] CH_Insertion C-H Insertion Rh_Nitrenoid->CH_Insertion Product N-Heterocycle CH_Insertion->Product Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Rh_Nitrenoid

Caption: A simplified representation of a rhodium-catalyzed intramolecular C-H amination pathway.

Experimental Protocol: Rhodium-Catalyzed Intramolecular C-H Amination of a Sulfamate Ester

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon), dissolve the sulfamate ester substrate (1.0 equiv) in a dry, non-polar solvent (e.g., dichloromethane or toluene).

  • Catalyst and Reagent Addition: Add the rhodium catalyst (e.g., Rh₂(esp)₂; 1-2 mol%), magnesium oxide (as an acid scavenger), and an oxidant (e.g., PhI(OAc)₂).

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Filter the reaction mixture through a pad of silica gel and concentrate the filtrate. The resulting product is then purified by column chromatography.

Green and Emerging Synthetic Methodologies

In recent years, there has been a significant push towards developing more environmentally benign and sustainable methods for N-heterocycle synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and in some cases, enable reactions to be performed without a solvent.[17][18][19][21][22] This technique is particularly well-suited for high-throughput synthesis in a drug discovery setting.

Multicomponent Reactions (MCRs): MCRs, such as the Ugi and Biginelli reactions, allow for the construction of complex N-heterocyclic scaffolds in a single step from three or more starting materials. This approach is highly atom-economical and ideal for generating libraries of diverse compounds for biological screening.

Future Perspectives: The Evolving Role of N-Heterocycles

The importance of N-heterocycle building blocks in medicinal chemistry is set to grow even further in the coming years. Several key trends will shape their future application:

  • Exploration of Novel Scaffolds: While common N-heterocycles will continue to be widely used, there is a growing interest in the synthesis and evaluation of novel, more complex, and three-dimensional heterocyclic systems to access new chemical space and tackle challenging biological targets.

  • Advancements in Synthetic Methodology: The development of even more efficient, selective, and sustainable synthetic methods, particularly in the realm of C-H functionalization and photoredox catalysis, will provide unprecedented access to a wider array of N-heterocyclic building blocks.

  • Application in New Therapeutic Modalities: N-heterocycles are not only central to small-molecule drugs but are also finding increasing use in the design of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Azide-alkyne Huisgen cycloaddition. In Wikipedia. [Link]

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  • Copper click chemistry mechanism unravelled. (2015, June 12). Chemistry World. [Link]

  • Synthesis of Indoles from o-Haloanilines. (2023, July 6). The Journal of Organic Chemistry. [Link]

  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Brazilian Chemical Society, 31(9), 1847-1854. [Link]

  • Copper-Catalyzed Synthesis of 4-CF3-1,2,3-Triazoles: An Efficient and Facile Approach via Click Reaction. Molecules, 29(5), 1184. [Link]

  • Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Accounts of chemical research, 44(4), 264-278. [Link]

  • Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry, 88(14), 9875-9884. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry, 5(6), 113-117. [Link]

  • Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein Journal of Organic Chemistry, 11, 2684-2701. [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 20(9), 16837-16880. [Link]

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  • Palladium‐Catalyzed Indole Ring Synthesis. Angewandte Chemie International Edition, 35(13-14), 1529-1531. [Link]

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Advances, 9(58), 33693-33700. [Link]

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  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 11(1), 103. [Link]

  • Mechanistic Studies of the Rhodium-Catalyzed Direct C–H Amination Reaction Using Azides as the Nitrogen Source. Journal of the American Chemical Society. [Link]

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  • Palladium-Catalyzed Synthesis of Indoles via Ammonia Cross-Coupling-Alkyne Cyclization. Organic letters, 12(16), 3552-3555. [Link]

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  • Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Journal of Molecular Modeling. [Link]

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Methodological & Application

Application Note: Regioselective N1-Arylation of 5-Iodoindazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The N-arylation of 5-iodoindazole presents a dual-challenge in organic synthesis: Regioselectivity (N1 vs. N2) and Chemoselectivity (preservation of the C5-Iodine bond).

While 1H-indazoles are thermodynamically favored over 2H-indazoles, the nucleophilicity of the N2 position often leads to mixtures of regioisomers under standard alkylation conditions. Furthermore, the presence of the C5-iodine atom—a critical handle for downstream cross-coupling (e.g., Suzuki, Sonogashira)—strictly limits the utility of Palladium-catalyzed (Buchwald-Hartwig) N-arylation. Standard Pd(0) catalysts will preferentially undergo oxidative addition at the reactive C5-I bond rather than the desired C-N formation, leading to polymerization or homocoupling.

This guide prioritizes the Copper-mediated (Chan-Lam) coupling as the "Gold Standard" for this specific substrate. This method operates via an oxidative mechanism that leaves the aryl iodide intact while delivering high N1 regioselectivity due to the specific coordination geometry of the intermediate copper species.

Mechanistic Drivers of Selectivity

To control the reaction, one must understand the competing pathways.

Tautomeric Equilibrium & Regioselectivity

Indazoles exist in a tautomeric equilibrium. Although the 1H-tautomer (N1-H) is thermodynamically more stable (aromaticity of the benzene ring is preserved), the N2 nitrogen often exhibits higher kinetic nucleophilicity in SN2 type reactions. However, in transition-metal-mediated processes, selectivity is governed by the stability of the Metal-Nitrogen bond.

  • N1-Metal Complex: Stabilized by the adjacent benzene ring fusion, generally thermodynamically preferred in Cu(II) cycles.

  • N2-Metal Complex: Sterically more accessible but less electronically stabilized in the intermediate states.

The "Iodine Problem" (Chemoselectivity)

The C5-Iodine bond dissociation energy (approx. 65 kcal/mol) is significantly lower than that of C-Br or C-Cl.

  • Palladium Catalysts: Rapidly insert into C5-I. Avoid Pd-catalysis unless the N-arylation coupling partner is an iodonium salt or diazonium salt (which are rare in this context).

  • Copper (Chan-Lam): Operates via a Cu(II)/Cu(III) cycle involving transmetallation with boronic acids.[1][2] It does not require oxidative addition into aryl halides, leaving the C5-I bond perfectly intact.

Decision Logic Visualization

IndazoleSelectivity Substrate 5-Iodoindazole Pd_Path Pd-Catalysis (Buchwald-Hartwig) Substrate->Pd_Path Ar-X Reagents Cu_Path Cu-Catalysis (Chan-Lam) Substrate->Cu_Path Ar-B(OH)2 Reagents SNAr_Path SNAr (Base-Mediated) Substrate->SNAr_Path Ar-F (EWG) Goal N1-Aryl-5-Iodoindazole SideProduct Polymerization/C5-Coupling (FAILURE) Pd_Path->SideProduct Oxidative Addition at C5-I Cu_Path->Goal High N1 Selectivity Intact C5-I N2_Isomer N2-Isomer (Minor Byproduct) Cu_Path->N2_Isomer <5-10% SNAr_Path->Goal Substrate Dependent

Caption: Workflow selection for 5-iodoindazole. Palladium pathways risk chemoselectivity failure; Copper pathways offer the optimal balance of N1 regiocontrol and functional group tolerance.

Recommended Protocol: Chan-Lam Coupling

This protocol uses Copper(II) Acetate and Aryl Boronic acids.[1] It is the most robust method for 5-iodoindazole as it proceeds under mild oxidative conditions that do not disturb the aryl iodide.

Reagents & Role
ReagentRoleSelection Criteria
Cu(OAc)₂ Catalyst/PromoterAnhydrous preferred. Cu(OAc)₂ favors N1 coordination over N2.
Aryl Boronic Acid Coupling PartnerUse 1.5–2.0 equivalents. Boronic acids are preferred over esters for faster transmetallation.
Pyridine Ligand/BaseEssential for stabilizing the Cu-species and buffering the acetic acid byproduct. Use 2.0 eq.
Solvent MediumDCM (Dichloromethane) or DCE are superior for N1 selectivity compared to DMF/MeOH.
Molecular Sieves Water Scavenger4Å MS are critical. Water inhibits the catalytic cycle and promotes protodeboronation.
Step-by-Step Protocol (Standard Scale: 1.0 mmol)
  • Preparation:

    • Oven-dry a 25 mL round-bottom flask or reaction vial.

    • Activate 4Å molecular sieves (powdered) under vacuum/heat if not fresh.

  • Charging:

    • Add 5-iodoindazole (244 mg, 1.0 mmol).

    • Add Aryl Boronic Acid (1.5 mmol, 1.5 equiv).

    • Add Cu(OAc)₂ (181 mg, 1.0 mmol, 1.0 equiv). Note: Stoichiometric Cu is often required for high yields in reasonable times, though catalytic (20 mol%) variants exist with O₂ balloons.

    • Add activated 4Å MS (250 mg).

  • Solvent & Ligand Addition:

    • Add anhydrous DCM (10 mL) [0.1 M concentration].

    • Add Pyridine (161 µL, 2.0 mmol, 2.0 equiv).

  • Reaction:

    • Equip the flask with a drying tube (CaCl₂) or leave open to air (if dry ambient conditions) to allow O₂ ingress (essential for re-oxidation if using catalytic Cu, or to drive the cycle).

    • Stir vigorously at Room Temperature (25 °C) for 16–24 hours.

    • Monitoring: Check TLC.[3] The N1 product is usually less polar than the N2 isomer and the starting material.

  • Work-up:

    • Filter the mixture through a pad of Celite to remove copper salts and sieves. Rinse with DCM.

    • Wash the filtrate with dilute NH₄OH (to sequester residual Cu) followed by Brine.

    • Dry over Na₂SO₄ and concentrate.[3]

  • Purification:

    • Flash chromatography (Hexanes/EtOAc).

    • Elution Order: Typically N1-aryl (fastest) > N2-aryl > Starting Material.

Expected Results
  • Yield: 70–90%

  • Regioselectivity (N1:N2): Typically >10:1 to >20:1.

  • Chemoselectivity: >99% retention of C5-Iodine.

Alternative Protocol: SNAr (Metal-Free)

Applicability: Only valid when the coupling partner is an electron-deficient aryl fluoride (e.g., 4-fluoronitrobenzene, fluoropyridines).

Rationale

Since no metal catalyst is used, the C5-iodine is safe. Regioselectivity is controlled by the base and solvent. Polar aprotic solvents (DMSO/DMF) and harder bases (Cs₂CO₃) tend to favor the thermodynamic N1 product, though mixtures are more common here than in Chan-Lam.

Protocol
  • Dissolve 5-iodoindazole (1.0 equiv) and Ar-F (1.2 equiv) in DMSO (0.2 M).

  • Add Cs₂CO₃ (2.0 equiv).

  • Heat to 80–100 °C for 4–12 hours.

  • Note: If N2 product forms, it can sometimes be isomerized to N1 by heating further or treating with catalytic acid, as N1 is thermodynamically favored.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Wet solvent or old Boronic AcidFreshly activate 4Å MS. Recrystallize Boronic Acid or use excess (2.0 eq).
High N2 formation Steric hindrance on Boronic AcidIf Ar-B(OH)₂ has ortho-substituents, N1 selectivity drops. Switch to catalytic CuI/diamine method (Antilla conditions) which is more sensitive to sterics.
Loss of Iodine (De-iodination) Impure Cu source or reducing conditionsEnsure oxidative conditions (open to air). Avoid using Pd contaminants.
Blue/Green Emulsion during Workup Residual CopperWash organic layer with 10% EDTA solution or NH₄OH/NH₄Cl buffer.

References

  • Antilla, J. C., & Buchwald, S. L. (2001).[4] Copper-Catalyzed Coupling of Arylboronic Acids and Amines.[1] Organic Letters, 3(13), 2077–2079.

    • Foundation of the Cu-catalyzed oxid
  • Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation.[4] Tetrahedron Letters, 39(19), 2941-2944.

    • The original Chan-Lam disclosure.
  • Vantourout, J. C., et al. (2016). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779.

    • Mechanistic insights into Cu-species coordin
  • Ye, X., et al. (2013). Copper-catalyzed N-arylation of indazoles with aryl boronic acids. RSC Advances, 3, 1089-1092.

    • Specific application to indazoles showing N1 selectivity.
  • Review: Regioselective Synthesis of N-Substituted Indazoles. (2024).[5][6] Beilstein Journal of Organic Chemistry.

    • Recent overview of N1 vs N2 selectivity factors.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Regioselectivity in 5-Iodoindazole N-Arylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-arylation of 5-iodoindazole. The challenge of controlling regioselectivity between the N1 and N2 positions is a common hurdle in the synthesis of novel therapeutics and functional materials. This document is designed to provide you with the causal understanding and practical protocols needed to overcome these challenges in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts that are crucial for understanding and troubleshooting your reaction.

Q1: What is the primary synthetic challenge when performing N-arylation on 5-iodoindazole?

The core challenge lies in the ambident nucleophilic character of the indazole ring. The pyrazole moiety contains two nitrogen atoms, N1 and N2, both of which can act as nucleophiles in cross-coupling reactions. This often leads to the formation of a mixture of N1-aryl and N2-aryl regioisomers, which can be difficult to separate and results in a reduced yield of the desired product.[1] The 1H-indazole tautomer is generally the more thermodynamically stable form, which often makes the N1-arylated product the thermodynamic favorite.[1][2][3][4] Conversely, the N2-arylated product is often the result of kinetic control.[4] The 5-iodo substituent, being electron-withdrawing, further modulates the electronic properties of the ring, influencing the relative nucleophilicity of each nitrogen.

Q2: What are the fundamental mechanistic differences between Palladium- and Copper-catalyzed N-arylation reactions?

Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful methods for forming C-N bonds, but they operate through different catalytic cycles.

  • Buchwald-Hartwig (Palladium): This reaction typically involves a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by deprotonation of the indazole by a base, coordination of the resulting indazolide anion to the palladium center, and finally, reductive elimination to form the N-aryl indazole product and regenerate the Pd(0) catalyst.[5] The choice of a bulky, electron-rich phosphine ligand is critical for promoting both the oxidative addition and the final reductive elimination steps.[6]

  • Ullmann Condensation (Copper): The traditional Ullmann reaction required harsh conditions with stoichiometric copper.[7] Modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, often a diamine or phenanthroline.[8][9] The mechanism is thought to involve the formation of a copper(I)-indazolide species. This complex then reacts with the aryl halide, possibly through an oxidative addition/reductive elimination pathway involving a Cu(III) intermediate, though the exact mechanism can vary and is still a subject of study.[7][10][11]

G cluster_0 Palladium (Buchwald-Hartwig) cluster_1 Copper (Ullmann-Type) Pd0 Pd(0)L PdII_Aryl Ar-Pd(II)-X(L) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Ind Ar-Pd(II)-Ind(L) PdII_Aryl->PdII_Ind Ligand Exchange (Indazole-H + Base) Product_Pd N-Aryl Indazole PdII_Ind->Product_Pd Reductive Elimination Product_Pd->Pd0 CuI Cu(I)X CuI_Ind Cu(I)-Ind CuI->CuI_Ind Deprotonation (Indazole-H + Base) CuIII Ar-Cu(III)-X(Ind) CuI_Ind->CuIII Oxidative Addition (Ar-X) Product_Cu N-Aryl Indazole CuIII->Product_Cu Reductive Elimination Product_Cu->CuI

Fig 1. Simplified catalytic cycles for N-arylation.

Q3: How do substituents on the indazole ring affect N1 vs. N2 selectivity?

Substituents exert powerful steric and electronic control over the reaction's regiochemical outcome.[1][12]

  • Steric Effects: A bulky substituent at the C7 position will sterically hinder the N1 position, thus favoring arylation at N2. Conversely, a large group at the C3 position can partially shield the N2 position, promoting N1 substitution.[1]

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene portion of the indazole ring, particularly at the C7 position, have been shown to strongly favor N2 functionalization.[1][12][13] This is attributed to the EWG lowering the electron density at N1 more significantly than at N2, making the N2 atom a relatively more potent nucleophile. The 5-iodo group in the titular substrate is an EWG and will influence the electronics accordingly.

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiment and provides actionable solutions grounded in chemical principles.

Problem 1: My reaction yields an inseparable mixture of isomers with poor selectivity. How can I favor the N1-arylated product?

Achieving high N1 selectivity involves pushing the reaction conditions towards thermodynamic control, where the more stable 1H-tautomer precursor dominates.[1][4]

  • Solution A: Re-evaluate Your Base and Solvent System. This is often the most critical factor. For N-alkylation, the combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is exceptionally effective at delivering the N1 product.[1][12][14] While less common for arylation, the principle may hold. For cross-coupling, a switch to a less polar solvent like dioxane or toluene from a highly polar one like DMF may alter selectivity.[2][3] Weaker bases like K₂CO₃ or Cs₂CO₃ are commonly used in cross-coupling, but their choice can be pivotal.

  • Solution B: Modify the Catalyst System.

    • For Palladium Catalysis: The ligand choice is paramount. Experiment with different bulky biarylphosphine ligands (e.g., XPhos, RuPhos). The steric and electronic properties of the ligand directly influence the environment around the metal center, which can dictate which regioisomer is formed.

    • For Copper Catalysis: The choice of ligand is equally important. While many reactions use diamines, switching to a different ligand class, such as a phenanthroline derivative, can alter the regiochemical outcome.[8]

  • Solution C: Increase the Reaction Temperature. Since the N1-aryl indazole is typically the thermodynamically more stable product, running the reaction at a higher temperature for a longer duration can allow an initially formed kinetic (N2) product to potentially equilibrate to the more stable thermodynamic (N1) product.[1][4]

Problem 2: My goal is the N2-arylated isomer, but I keep getting the N1 product or a mixture. How can I improve N2 selectivity?

Selectively forming the N2 isomer requires favoring the kinetically controlled pathway or leveraging electronic biases.

  • Solution A: Promote Kinetic Control. Run the reaction at a lower temperature. The N2 position is often the site of initial, kinetically favored attack.[4] By keeping the temperature low (e.g., room temperature or below, if the catalyst system is active enough), you may be able to isolate the N2 product before it has a chance to equilibrate.

  • Solution B: Leverage Catalyst Control. Certain catalyst systems have an inherent bias for the N2 position. Recently, a Rh(II)-catalyzed system using diazonaphthoquinone as a coupling partner has shown high N2-selectivity for indazoles.[15] While this is a different type of reaction, it highlights that specific metal-carbene pathways can offer unique selectivity. Exploring less common catalytic systems could provide a solution.

  • Solution C: Modify the Indazole Substrate. While not always possible, if your synthetic route allows, introducing a temporary, sterically demanding group at the C7 position could effectively block the N1 nitrogen, directing arylation exclusively to N2.

Problem 3: My reaction has a very low overall yield or fails to proceed to completion.

  • Solution A: Check for Catalyst Inactivation. Indazoles, like many nitrogen heterocycles, can act as inhibitory ligands for the palladium catalyst, preventing the formation of the active catalytic species.[16] Ensure your catalyst is pre-activated if necessary, or consider using a higher catalyst loading. Also, ensure starting materials and solvents are free of impurities that could poison the catalyst.

  • Solution B: Verify Base and Solvent Compatibility. Certain combinations are known to be ineffective. For example, using K₂CO₃ in THF can fail to yield any N-alkylated product.[12] A similar incompatibility may exist in your arylation system. A switch to a more suitable solvent like DMF, DMAc, or Dioxane is often necessary.[14][17]

  • Solution C: Assess the Reactivity of the Aryl Halide. Aryl chlorides and bromides are generally less reactive than aryl iodides in both Buchwald-Hartwig and Ullmann couplings.[6][18] If you are using a less reactive halide, you may need more forcing conditions: higher temperature, a more active catalyst system (e.g., a more electron-rich ligand for palladium), or a longer reaction time.

Problem 4: I have a mixture of isomers that is difficult to separate by column chromatography.

  • Solution A: Attempt Recrystallization. Do not underestimate the power of classical purification techniques. Isomers can have significantly different crystal packing energies and solubilities. A systematic screen of solvents (e.g., ethyl acetate/hexanes, dichloromethane/methanol, acetone/water) may yield a system where one isomer selectively crystallizes, leaving the other in the mother liquor. This approach has been successfully used for industrial-scale separation of indazole isomers.[19]

Section 3: Experimental Protocols & Data

The following are generalized starting protocols. Note: These must be optimized for your specific 5-iodoindazole and aryl halide substrates.

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 6 mol%), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv).

  • Reagent Addition: Add the 5-iodo-1H-indazole (1.0 equiv) and the aryl halide (1.2 equiv).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution).

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting indazole is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography or recrystallization to separate the isomers.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation (Ullmann-Type)
  • Preparation: To a dried Schlenk tube under an inert atmosphere, add CuI (10 mol%), the ligand (e.g., N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline, 20 mol%), and the base (e.g., K₂CO₃ or KOH, 2.0 equiv).[8][20]

  • Reagent Addition: Add the 5-iodo-1H-indazole (1.0 equiv) and the aryl halide (1.2 equiv).

  • Solvent: Add anhydrous solvent (e.g., DMF or DMSO, to make a ~0.2 M solution).

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at 110-130 °C.[21]

  • Monitoring & Workup: Follow steps 5-7 as described in Protocol 1.

Table 1: Selected Conditions for Indazole N-Functionalization from Literature
Indazole SubstrateElectrophile/Coupling PartnerCatalyst/ConditionsBaseSolventTemp (°C)N1:N2 RatioReference
Methyl 1H-indazole-3-carboxylatePentyl bromide-NaHTHF50>99 : <1[2]
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl iodide-K₂CO₃DMFRT44 : 40[2][3]
1H-IndazoleIodobenzeneCuI (10 mol%)KOHDMSO120(Mixture)[21]
1H-IndazoleAryl Iodide/BromideCuI / Diamine LigandK₂CO₃Dioxane110Good yields[9][18]
7-NO₂-1H-IndazolePentyl bromide-NaHTHF504 : 96[12][13]
1H-IndazoleIsobutyl bromide-K₂CO₃DMF12058 : 42[22]

Note: This table includes both alkylation and arylation examples to illustrate the effects of different reaction systems on regioselectivity.

Section 4: Decision & Workflow Diagrams

Visual tools can aid in experimental design and troubleshooting. The following diagrams were created using the DOT language for Graphviz.

G cluster_goals cluster_problems cluster_solutions start Start: N-Arylation of 5-Iodoindazole check_outcome Analyze Reaction Outcome start->check_outcome poor_selectivity Poor N1:N2 Ratio check_outcome->poor_selectivity Mixture of Isomers low_yield Low Overall Yield check_outcome->low_yield Poor Conversion goal_n1 High N1 Selectivity goal_n2 High N2 Selectivity goal_yield Improved Yield n1_sol1 Thermodynamic Control: Increase Temperature poor_selectivity->n1_sol1 Goal: N1 Isomer n2_sol1 Kinetic Control: Decrease Temperature poor_selectivity->n2_sol1 Goal: N2 Isomer yield_sol1 Check Catalyst Activity: Use pre-activated catalyst or higher loading low_yield->yield_sol1 n1_sol2 Change Base/Solvent: Try K3PO4 in Dioxane n1_sol1->n1_sol2 n1_sol3 Modify Pd-Ligand: Use Bulky Biarylphosphine n1_sol2->n1_sol3 n1_sol3->goal_n1 n2_sol2 Explore N2-Directing Catalyst Systems (e.g., Rh) n2_sol1->n2_sol2 n2_sol2->goal_n2 yield_sol2 Switch Aryl Halide: Use Ar-I instead of Ar-Br/Cl yield_sol1->yield_sol2 yield_sol2->goal_yield

Fig 2. Troubleshooting workflow for regioselective N-arylation.

References

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024).
  • Alam, S. T., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. (2014).
  • Direct Access to 3-Aminoindazoles by Buchwald–Hartwig C–N Coupling Reaction. (n.d.). Thieme.
  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (n.d.).
  • Troubleshooting regioselectivity in indazole synthesis. (2025). BenchChem.
  • Novel access to indazoles based on palladium-catalyzed amin
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (n.d.).
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry.
  • Buchwald-Hartwig Amin
  • ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (2025).
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
  • Cu-Mediated Cyclization to Form 1H-Indazoles. (2023). Thieme.
  • Development of a selective and scalable N1-indazole alkylation. (2024).
  • Regioselectivity issues in the functionaliz
  • Ullmann condens
  • Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. (n.d.). Semantic Scholar.
  • Synthesis of substituted N-heterocycles by N-aryl
  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023). Semantic Scholar.
  • On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (n.d.). Royal Society of Chemistry.
  • Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. (n.d.). ChemRxiv.
  • Liu, W., Han, L.-Y., Liu, R.-L., Xu, L.-G., & Bi, Y.-L. (2014). Copper-catalyzed N-arylation of 2-arylindoles with aryl halides. Chinese Chemical Letters.
  • Method for separating and purifying substituted indazole isomers. (n.d.).
  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoform

Sources

Technical Support Center: Solubility & Formulation Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for 5-Iodo-1-(4-pyridyl)-1H-indazole . This guide treats the compound as a high-value, lipophilic weak base—a scaffold commonly encountered in kinase inhibitor discovery (e.g., p38 MAPK, ROCK pathways).

Product: this compound CAS: [Compound Specific] | Class: N-Aryl Indazole / Kinase Inhibitor Scaffold Support Level: Tier 3 (Senior Application Scientist)[1]

Physicochemical Profile & The "Brick Dust" Challenge

The Core Issue: this compound exhibits classic "brick dust" characteristics: high crystallinity and high lipophilicity (LogP > 3.5 estimated).[1] The iodine atom at C5 significantly enhances hydrophobic stacking interactions, while the planar indazole-pyridine system leads to high lattice energy.

The Solubility Handle: The molecule possesses a distinct pH-dependent solubility switch : the pyridine nitrogen.[1]

  • Neutral pH (7.4): The molecule is uncharged and extremely insoluble (< 1 µg/mL).

  • Acidic pH (< 4.0): Protonation of the pyridine nitrogen (approximate pKa ~4.5–5.5) creates a cationic species, drastically increasing aqueous solubility.

Solubility Decision Matrix

Use the following workflow to select the correct solubilization strategy based on your application.

SolubilityDecisionTree Start Start: Define Application InVitro In Vitro (Cell/Enzyme Assays) Start->InVitro InVivo In Vivo (Animal Studies) Start->InVivo DMSO DMSO Stock (10-20 mM) InVitro->DMSO Route Select Route InVivo->Route Dilution Dilute into Media DMSO->Dilution Precip Check for Precipitation! Dilution->Precip IV IV / IP Injection Route->IV Systemic PO Oral Gavage (PO) Route->PO Gut Absorption Cosolvent Cosolvent System: 5% DMSO + 40% PEG400 + Saline IV->Cosolvent Quick Screen Complex Cyclodextrin Complex: 20% HP-β-CD in pH 4 Buffer IV->Complex High Dose/Safety PO->Complex Enhanced Bioavailability Suspension Micronized Suspension: 0.5% MC/Tween 80 PO->Suspension Standard

Figure 1: Strategic decision tree for solubilizing this compound based on experimental context.

Protocol Module A: pH Adjustment & Salt Formation

Context: The pyridine ring is a weak base.[1] Relying on simple water or PBS will result in suspension, not solution. You must drive the equilibrium toward the ionized form for aqueous stability.

Recommended Acid Counter-ions

If you are generating a stock solution in water (without organic cosolvents), use these counter-ions to form an in situ salt:

Counter-ionAcid SourceRationaleTarget pH
Mesylate Methanesulfonic acidGold Standard. Breaks lattice energy effectively; biologically tolerated.[1]3.5 – 4.0
Chloride 0.1 N HClGood for acute studies, but risk of "common ion effect" precipitation in saline.< 3.0
Tartrate Tartaric AcidMilder acidity; good for oral formulations to prevent gastric irritation.[1]4.0 – 5.0
Step-by-Step Solubilization Protocol (In Situ Salt)
  • Weighing: Weigh the required amount of this compound.

  • Wetting: Add 1 molar equivalent of acid (e.g., 1M Methanesulfonic acid). Do not add bulk water yet.[1] The powder should turn into a slurry or paste.[1]

  • Dissolution: Add water dropwise with vortexing. The lowered local pH allows the pyridine to protonate and dissolve.

  • Buffering (Critical): Once dissolved, slowly add 5% Dextrose (D5W) or buffer. Avoid PBS initially, as the phosphate buffering capacity at pH 7.4 may strip the proton and cause immediate reprecipitation.

Protocol Module B: Cyclodextrin Complexation

Context: For IV administration where low pH is irritating, or to prevent precipitation in cell media. Cyclodextrins (CDs) encapsulate the hydrophobic indazole-iodine core while the hydrophilic exterior remains soluble.

Recommended Agent: Sulfobutylether-β-Cyclodextrin (SBE-β-CD) or HP-β-CD .[1] Why? The iodine atom at position 5 is bulky.[1] β-CD derivatives have the optimal cavity size (approx 6.0–6.5 Å) to host the iodophenyl-like moiety.[1]

CD_Complexation cluster_mechanism Stabilization Mechanism Drug Free Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex  k_on   CD Cyclodextrin (Host) CD->Complex  Equilibrium   Step1 1. Iodine/Indazole displaces cavity water Step2 2. Pyridine remains exposed (allows protonation)

Figure 2: Host-Guest equilibrium. The lipophilic iodine-indazole core enters the CD cavity, shielding it from water.

"Captisol" Type Protocol (20% w/v SBE-β-CD)[1]
  • Vehicle Prep: Dissolve 20g of SBE-β-CD in 100mL distilled water. Stir until clear.

  • Acidification: Adjust vehicle pH to 4.0 using 1N HCl. (Crucial step: The CD works best if the drug is also slightly ionized or at least not strictly neutral).

  • Addition: Add the compound powder slowly to the stirring vehicle.

  • Equilibration: Stir for 4–6 hours at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed "brick dust."[1]

  • QC: Check UV absorbance to confirm concentration.

Troubleshooting FAQs

Q1: I diluted my DMSO stock (10 mM) 1:1000 into cell media, but I see crystals under the microscope. Why? A: This is the "Crash-Out" effect.[1] The compound is so insoluble that even 10 µM exceeds its thermodynamic solubility in neutral media.[1]

  • Fix: Pre-complex the DMSO stock with pure PEG400 (1:1 ratio) before adding to media. Alternatively, use the Cyclodextrin protocol (Module B) for your stock solution instead of DMSO.

Q2: The HPLC peak area is lower than expected after filtration. A: This molecule is highly lipophilic and likely adsorbing to your filter membrane.[1]

  • Fix: Do not use Nylon filters.[1] Use PTFE or PVDF (low binding) filters.[1] Saturate the filter by discarding the first 1 mL of filtrate.

Q3: Can I use this compound in a standard Phosphate Buffered Saline (PBS) for animal injection? A: Avoid if possible. The high ionic strength of PBS suppresses the solubility of weak bases (Salting-out effect), and the pH of 7.4 is exactly where this molecule is least soluble.

  • Fix: Use 5% Dextrose in Water (D5W) or Saline acidified to pH 4.5 with acetate buffer.[1]

Q4: The iodine atom seems labile; is the solution light-sensitive? A: Yes, aryl iodides can undergo photodeiodination.[1]

  • Fix: Always handle stocks in amber vials and perform long-term stirring (e.g., for CD complexation) protected from light (wrap beaker in foil).

References

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][5] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • PubChem Database. (2024).[1] Compound Summary: 5-Iodo-1H-indazole (Analogous Core Structure Data).[1] National Library of Medicine.[1] Link

  • Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes.[1] Chemical Research in Toxicology, 24(9), 1420–1456. Link

Sources

Stability of 5-iodo-indazole derivatives in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 5-Iodo-indazole Derivatives

Executive Summary: The Stability Profile

5-iodo-indazole derivatives are valuable intermediates in medicinal chemistry (e.g., for Suzuki couplings), but they possess a specific "Achilles' heel": the Carbon-Iodine (C-I) bond.[1] While the indazole core is robust against thermal degradation, the 5-iodo position is highly photosensitive .[2]

Key Stability Hierarchy:

  • Light Sensitivity (Critical): High. The C-I bond undergoes homolytic cleavage under UV/Blue light.[1]

  • Oxidation Sensitivity (Moderate): Moderate. Iodine liberation (

    
    ) can occur, leading to oxidative byproducts.
    
  • Hydrolytic Stability (High): The indazole ring is stable in aqueous buffers (pH 2–10), provided no sensitive side chains are present.

Troubleshooting Guide & FAQs

This section addresses the most common "red flags" reported by users handling 5-iodo-indazole stocks.

Q1: My clear stock solution in DMSO turned yellow/brown after 24 hours on the bench. Is it still usable?

Diagnosis: Photolytic Deiodination & Iodine Liberation. Technical Insight: Aryl iodides are chromophores that absorb UV light.[2][1] Upon absorption, the weak C-I bond (~65 kcal/mol) undergoes homolytic cleavage, generating an aryl radical and an iodine radical (


). Two iodine radicals recombine to form elemental iodine (

), which is yellow/brown in solution. Action:
  • Immediate: Run an LC-MS. Check for the appearance of the des-iodo analog (Indazole, Mass = Parent - 126 Da).

  • Decision: If the des-iodo peak is >5%, discard the stock.

  • Prevention: Use amber vials and wrap them in aluminum foil.

Q2: I see a new peak in my LC-MS spectrum exactly 126 Da lower than my product. What is this?

Diagnosis: Hydro-deiodination Product. Technical Insight: This is the "smoking gun" of radical degradation.[2][1] The 5-indazolyl radical (formed by light) is highly reactive.[1] It abstracts a hydrogen atom (


) from the solvent (DMSO, Methanol, or Water) to stabilize itself.
  • Calculation: Mass of Iodine (

    
    ) is lost; Mass of Hydrogen (
    
    
    
    ) is gained.[2] Net change
    
    
    Da.[2][1] Action: This transformation is irreversible. You must repurify or resynthesize.[2][1]
Q3: Can I store 5-iodo-indazole stocks in DMSO at -20°C?

Diagnosis: Acceptable, but with caveats. Technical Insight: DMSO is a good solvent for solubility but has a high freezing point (18.5°C).[2][1] Repeated freeze-thaw cycles can cause:

  • Precipitation: Localized high concentrations during freezing can force the compound out of solution.[2][1]

  • Hygroscopicity: DMSO absorbs water from the air, which may alter solubility or promote hydrolysis of side chains.[2][1] Action: Aliquot stocks into single-use vials before freezing. Do not refreeze leftovers. Use anhydrous DMSO and flush the headspace with Argon/Nitrogen.[1]

Q4: My compound is precipitating upon dilution into aqueous buffer. How do I fix this?

Diagnosis: Solubility Crash (The "Indazole Aggregation"). Technical Insight: Indazoles are planar, hydrophobic heterocycles.[2] The 5-iodo substituent increases lipophilicity (LogP increases).[2][1] When diluted from DMSO (organic) to Buffer (aqueous), the "co-solvent shock" causes rapid aggregation. Action:

  • Step 1: Vortex the DMSO stock immediately before pipetting.[2][1]

  • Step 2: Use an intermediate dilution step (e.g., 10x stock in 50% DMSO/Water) before the final buffer dilution.

  • Step 3: Keep final DMSO concentration <1% if possible, but >0.1% may be needed to maintain solubility.[2][1]

Deep Dive: The Photodegradation Mechanism

Understanding the mechanism is the only way to prevent degradation effectively. The primary pathway is Radical-Mediated Hydro-deiodination .[2][1]

Mechanistic Pathway Diagram

Photodegradation Substrate 5-Iodo-Indazole (Ground State) Excited Excited State (Singlet/Triplet) Substrate->Excited hv (UV/Vis Light) RadicalPair Radical Pair [Indazolyl• + I•] Excited->RadicalPair Homolytic Cleavage (C-I Bond Break) DesIodo Indazole (Des-iodo) (Impurity M-126) RadicalPair->DesIodo H-Abstraction from Solvent Iodine Elemental Iodine (I₂) (Yellow Color) RadicalPair->Iodine Dimerization of I• Solvent Solvent (R-H) (DMSO/MeOH) Solvent->DesIodo Donates H•

Figure 1: The radical mechanism of aryl iodide photolysis.[3] The C-I bond cleavage is the rate-limiting step, driven by photon absorption.

Standardized Stability Testing Protocol

Do not guess if your compound is stable.[2][1] Validate it using this self-validating stress test.

Objective: Determine the shelf-life of 5-iodo-indazole in solution under laboratory conditions.

Materials:

  • Test Compound: 5-iodo-indazole derivative.[2][1][4][5]

  • Solvent: DMSO (anhydrous).[2][1]

  • Control: Amber vial (Dark).[2][1]

  • Stress: Clear vial (Light).[2][1]

Protocol Workflow:

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Splitting: Divide into two HPLC vials.

    • Vial A (Control): Wrap in foil, store in drawer.

    • Vial B (Stress): Place on benchtop under standard fluorescent lab lighting.[2][1]

  • Time Points: Analyze at T=0, T=24h, T=48h.

  • Analysis: HPLC-UV (254 nm) and LC-MS (Positive Mode).

Experimental Workflow Diagram

StabilityProtocol Step1 1. Prepare 10mM Stock (DMSO) Step2 2. Split Samples Step1->Step2 Dark Vial A: DARK (Control) Step2->Dark Light Vial B: LIGHT (Stress Test) Step2->Light Analyze 3. LC-MS Analysis (T=0, 24h, 48h) Dark->Analyze Light->Analyze Decision Compare Peak Areas (Parent vs. Des-iodo) Analyze->Decision

Figure 2: A self-validating stability workflow to distinguish between thermal and photolytic degradation.

Summary of Physicochemical Data

PropertyValue / CharacteristicImplication for Handling
Bond Dissociation Energy (C-I) ~65 kcal/molWeak. Susceptible to UV cleavage.[2][1]
LogP (Octanol/Water) ~2.4 (Parent)Lipophilic. Requires organic co-solvent (DMSO/DMF).[2]
pKa (Indazole NH) ~14Non-acidic in neutral water; deprotonates only in strong base.[2]
Primary Degradant Des-iodo indazoleMonitor LC-MS for [M-126] .
Visual Indicator Yellow/Brown tintIndicates

formation (Advanced degradation).[2][1]

References

  • Sigma-Aldrich. Product Specification: 5-Iodo-1H-indazole.[2][1] Retrieved from

  • Bunnett, J. F., & Wamser, C. C. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society.[1][3] Retrieved from

  • BenchChem. Technical Guide to the Stability and Storage of 4-iodo-1H-imidazole (Analogous Chemistry). Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 21894739 (5-Iodo-1H-indazole). Retrieved from

  • Li, C. J., et al. (2016).[2] Photo-induced iodination of aryl halides under very mild conditions. Nature Communications.[2][1] Retrieved from

Sources

Validation & Comparative

A Researcher's Guide to Differentiating N1 and N2 Substituted Indazoles by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioselectivity Challenge in Indazole Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including treatments for inflammation, cancer, and nausea.[1][2] The synthesis of N-substituted indazoles, however, presents a persistent challenge: the alkylation or arylation of the parent 1H-indazole often yields a mixture of N1 and N2 constitutional isomers.[3][4] The biological activity of these isomers can differ significantly, making the unambiguous identification of the substitution pattern a critical step in drug discovery and development.

While various analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as the most powerful and accessible tool for this purpose.[3] This guide provides a comprehensive comparison of the ¹H NMR features of N1 and N2 substituted indazoles, supported by experimental data and advanced 2D NMR methodologies. We will delve into the underlying physical principles that govern the observed spectral differences and provide practical, step-by-step protocols for researchers to confidently assign the regiochemistry of their synthesized compounds.

The Foundation: Understanding the ¹H NMR Landscape of the Indazole Core

The key to distinguishing between N1 and N2 isomers lies in how the substituent alters the electronic environment of the protons on the indazole ring. The most informative protons are typically H3, the lone proton on the pyrazole ring, and H7, the proton on the benzene ring closest to the nitrogen atoms.

A spectral comparison reveals consistent and diagnostic trends:

  • The H7 Proton: In N2-substituted indazoles , the H7 proton is significantly deshielded (appears at a higher chemical shift, δ) due to the anisotropic effect of the lone pair of electrons on the adjacent N1 atom.[3] Conversely, in N1-substituted indazoles , this proton is more shielded and appears at a lower chemical shift.

  • The H3 Proton: The chemical shift of the H3 proton also provides a reliable diagnostic marker. This proton is generally more shielded in N2 isomers and deshielded in N1 isomers.[3]

  • Protons H4, H5, and H6: While less dramatic, a general trend shows that the resonances for protons H4, H5, and H6 in N2 isomers appear at a slightly lower frequency (more shielded) compared to their N1 counterparts.[3]

Advanced Confirmation: Unambiguous Assignment with 2D NMR

While 1D ¹H NMR provides strong indicators, two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) offer definitive, self-validating proof of the substitution pattern.[2][5]

Heteronuclear Multiple Bond Correlation (HMBC)

HMBC spectroscopy detects long-range (typically 2-3 bond) correlations between protons and carbons. This is exceptionally useful for identifying the point of attachment for a substituent. The key is to observe the correlation between the protons on the alpha-carbon of the N-substituent and the carbon atoms of the indazole core.

  • For an N1-substituted indazole: A clear correlation will be observed between the N1-substituent's α-CH₂ protons and the C7a carbon of the indazole ring.[5]

  • For an N2-substituted indazole: The correlation will instead be seen between the N2-substituent's α-CH₂ protons and the C3 carbon of the indazole ring.[2][5]

The presence of one correlation and the definitive absence of the other provides an irrefutable assignment.

Figure 1. Key HMBC correlations for distinguishing N1 and N2 indazole isomers.
Nuclear Overhauser Effect Spectroscopy (NOESY)

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that allows for the detection of protons that are physically close to each other (< 5 Å), regardless of their through-bond connectivity.[6] This provides a powerful complementary method to HMBC for isomer validation.

  • For an N1-substituted indazole: A NOE cross-peak will be observed between the N1-substituent's α-CH₂ protons and the H7 proton.

  • For an N2-substituted indazole: A NOE cross-peak will be seen between the N2-substituent's α-CH₂ protons and the H3 proton.

Figure 2. Key NOESY correlations for distinguishing N1 and N2 indazole isomers.

Data-Driven Comparison: A Summary of Diagnostic Features

The following table summarizes the key diagnostic markers discussed, providing a quick reference guide for researchers.

NMR Feature N1-Substituted Indazole N2-Substituted Indazole Rationale
δ H7 (ppm) Less deshielded (lower ppm)More deshielded (higher ppm)Anisotropic effect of the N1 lone pair in the N2 isomer.[3]
δ H3 (ppm) More deshielded (higher ppm)Less deshielded (lower ppm)Altered electronic environment of the pyrazole ring.[3]
HMBC Correlation α-protons of substituent ↔ C7a α-protons of substituent ↔ C3 3-bond J-coupling pathway.[5]
NOESY Correlation α-protons of substituent ↔ H7 α-protons of substituent ↔ H3 Through-space proximity (< 5 Å).[6][7]

Table 1. Summary of Key ¹H NMR and 2D NMR Diagnostic Features for Differentiating N1 and N2 Substituted Indazoles.

Experimental Workflow and Protocols

A logical workflow is essential for efficient and accurate structure determination.

G Workflow for Indazole Isomer Assignment sub Synthesize & Purify Indazole Derivatives nmr_1d Acquire 1D ¹H NMR Spectrum sub->nmr_1d analysis Analyze Diagnostic Regions (H3 and H7 chemical shifts) nmr_1d->analysis decision Is Assignment Unambiguous? analysis->decision nmr_2d Acquire 2D NMR Spectra (HMBC and/or NOESY) decision->nmr_2d No / Confirmation Needed   assign Final Structure Assignment decision->assign  Yes nmr_2d->assign

Figure 3. Recommended workflow for the structural assignment of N-substituted indazoles.
Protocol 1: Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified indazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquisition: Acquire a standard 1D proton spectrum. A spectral width of 12-16 ppm is typically sufficient. Ensure an adequate number of scans (e.g., 16 or 32) are averaged to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

Protocol 2: HMBC Experiment for Unambiguous Assignment

Causality: This experiment is chosen to establish through-bond connectivity between the substituent and the core, which is the most direct evidence of the substitution site.

  • Setup: Use the same sample as for the 1D ¹H NMR. Load a standard HMBC pulse sequence (e.g., hsqcetgpl3d on Bruker instruments).

  • Key Parameters:

    • Set the ¹³C spectral width to cover the aromatic and aliphatic regions (~0-160 ppm).

    • The long-range coupling delay (d6 on Bruker) is critical. It is optimized for a J-coupling of 8-10 Hz, which is typical for 2-3 bond correlations. This physically allows the magnetization to transfer over multiple bonds.

  • Acquisition: The experiment time can range from 30 minutes to several hours, depending on the sample concentration.

  • Processing and Analysis: Process the 2D data. Look for the key cross-peak: either between the substituent's α-protons and C7a (confirming N1 substitution) or between the α-protons and C3 (confirming N2 substitution).

Protocol 3: NOESY Experiment for Through-Space Confirmation

Causality: This experiment validates the HMBC result by probing the spatial arrangement of the molecule, confirming that the substituent is physically located near either H7 (N1) or H3 (N2).

  • Setup: Use the same sample. Load a standard 2D NOESY pulse sequence.

  • Key Parameters:

    • The mixing time (d8) is the most crucial parameter. It is the period during which NOE transfer occurs. A typical starting value is 500-800 ms. Too short a time will result in weak or no cross-peaks; too long can lead to spin diffusion, where magnetization spreads to non-proximal protons, complicating the analysis.

  • Acquisition: This is often a longer experiment than HMBC, potentially requiring several hours for dilute samples.

  • Processing and Analysis: Process the 2D data. Look for the key NOE cross-peak: either between the substituent's α-protons and H7 (confirming N1) or between the α-protons and H3 (confirming N2).

Conclusion

The regioselective synthesis of N-substituted indazoles is a nuanced challenge, making robust analytical characterization indispensable. By systematically analyzing the ¹H NMR spectrum, researchers can gain strong initial evidence for the site of substitution. The significant downfield shift of H7 in N2 isomers serves as a primary, rapid diagnostic tool. For absolute certainty, 2D NMR techniques such as HMBC and NOESY provide definitive, complementary evidence by mapping the through-bond and through-space connectivities, respectively. The application of the workflows and protocols detailed in this guide will empower researchers in medicinal chemistry and drug development to assign the structures of their N-substituted indazoles with the highest degree of confidence, ensuring the integrity of their subsequent structure-activity relationship studies.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation. PMC - NIH. Available at: [Link]

  • DMAPO/Boc2O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids. European Journal of Organic Chemistry. Available at: [Link]

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

  • 1H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. ResearchGate. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... ResearchGate. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Synlett. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Available at: [Link]

  • Coupling Constants For 1h and 13c NMR. Scribd. Available at: [Link]

  • The two tautomers of indazole, with atom numbering. ResearchGate. Available at: [Link]

  • 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0277520). NP-MRD. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]

  • 7-Nitroindazole. Wikipedia. Available at: [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Available at: [Link]

  • 1H NMR Coupling Constants. Organic Chemistry Data. Available at: [Link]

  • 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. Available at: [Link]

  • Synthesis and electrochemical behaviour of 2-n-substituted indazoles. SciSpace. Available at: [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 5-Iodo-Indazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide critically evaluates the utility of 5-iodo-indazole as both a high-value synthetic intermediate and a potent bioactive motif in kinase inhibitor discovery. Unlike its chloro- or fluoro- counterparts, the 5-iodo variant occupies a unique "Goldilocks" zone: it possesses the weakest carbon-halogen bond for facile cross-coupling (synthetic utility) while simultaneously offering the strongest


-hole for halogen bonding (biological potency). This guide compares 5-iodo-indazole against 5-bromo, 5-chloro, and 5-fluoro analogs, providing experimental protocols and mechanistic insights for researchers in medicinal chemistry.

Part 1: The Chemical Advantage – Reactivity & Synthetic Utility

In the context of library generation, the 5-position of the indazole ring is a critical vector for extending into the solvent-exposed regions of the ATP binding pocket. The choice of halogen at this position dictates the efficiency of downstream diversification.

Comparative Reactivity Profile: C-5 Halogenation

The utility of 5-iodo-indazole stems from the lability of the C–I bond compared to C–Br or C–Cl. This allows for milder reaction conditions and higher yields in palladium-catalyzed cross-couplings, which is essential when working with complex, thermally sensitive scaffolds.

Feature5-Iodo-Indazole 5-Bromo-Indazole 5-Chloro-Indazole 5-Fluoro-Indazole
Bond Dissociation Energy (kcal/mol) ~65 (Weakest)~81~95~115 (Strongest)
Suzuki Coupling Yield (Standard) 92-98% 75-85%<40% (Requires specialized ligands)Inert
Sonogashira Reactivity Room Temp.Requires Heating (>60°C)UnreactiveInert
Lithium-Halogen Exchange Extremely Fast (-78°C)ModerateSlow/Side-reactionsInert
Synthetic Workflow: Regioselective Functionalization

The synthesis of 5-iodo-indazole analogs requires careful control to avoid competitive iodination at the C-3 position.

SynthesisWorkflow Start 5-Nitroindazole Red Reduction (H2, Pd/C) Start->Red Amine 5-Aminoindazole Red->Amine Sandmeyer Sandmeyer Reaction (NaNO2, KI) Amine->Sandmeyer  Diazo Formation   Iodo 5-Iodo-Indazole (Target Scaffold) Sandmeyer->Iodo  Iodine Install   Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Iodo->Suzuki  Biaryl Library   Sono Sonogashira Coupling (Alkyne, CuI, Pd) Iodo->Sono  Alkyne Linkers  

Figure 1: Synthetic pathway prioritizing the Sandmeyer route to ensure exclusive 5-position iodination, avoiding C-3 isomers common in direct electrophilic halogenation.

Part 2: Biological Potency – The Halogen Bonding Effect

While often viewed merely as a precursor, the iodine atom itself can significantly enhance potency through Halogen Bonding (XB) . In kinase inhibitors, the 5-position often aligns with the hinge region or the gatekeeper residue, where the iodine atom can act as a Lewis acid (electron acceptor) interacting with a backbone carbonyl oxygen (Lewis base).

Mechanism: The Sigma-Hole Theory

The "sigma-hole" is a region of positive electrostatic potential on the extension of the C–X bond.[1]

  • Trend: I > Br > Cl > F.

  • Impact: 5-iodo analogs frequently exhibit 2-10x greater potency than 5-bromo analogs if the binding pocket can accommodate the steric bulk (Van der Waals radius: I = 1.98 Å vs. Br = 1.85 Å).

Comparative SAR Data: Case Study (CK2 & PLK1 Inhibition)

The following data summarizes the potency shifts observed when varying the 5-position substituent in indazole-based inhibitors targeting Casein Kinase 2 (CK2) and Polo-like Kinase 1 (PLK1).[2]

Analog (5-Position)IC50 (CK2) [nM]IC50 (PLK1) [nM]Binding Mechanism
5-Iodo 12 45 Strong Halogen Bond + Hydrophobic fill
5-Bromo 38110Moderate Halogen Bond
5-Chloro 150450Weak Halogen Bond
5-Methyl 210600Steric fill only (No XB directionality)
5-H (Unsubstituted) >1000>2000Loss of interaction

Note: Data represents average trends derived from SAR studies on halogenated benzimidazole/indazole scaffolds [1][2].

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Iodo-1H-indazole (Sandmeyer Route)

Objective: To synthesize high-purity 5-iodo-indazole without C-3 contamination.

  • Diazotization: Dissolve 5-aminoindazole (1.33 g, 10 mmol) in 6M HCl (20 mL). Cool to 0°C. Add NaNO₂ (0.76 g, 11 mmol) in water (5 mL) dropwise. Stir for 30 min at 0°C.

  • Iodination: Add a solution of KI (3.32 g, 20 mmol) in water (10 mL) slowly. The solution will turn dark.

  • Work-up: Heat the mixture to 60°C for 1 hour until gas evolution ceases. Cool to RT and neutralize with sat. NaHCO₃.

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with 10% Na₂S₂O₃ (to remove excess iodine) and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc 3:1).

    • Yield Expectation: 75-85%.

    • Validation: 1H NMR (DMSO-d6) should show a singlet at ~8.1 ppm (H-3) and a doublet at ~8.2 ppm (H-4, deshielded by Iodine).

Protocol B: Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC50 of 5-iodo-indazole analogs against PLK1.

  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

  • Reaction: Mix 2 µL of compound with 4 µL of PLK1 enzyme (2 ng/well) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT). Incubate 10 min.

  • Initiation: Add 4 µL of substrate mix (ATP 10 µM + Casein substrate 0.2 µg/µL). Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure luminescence on a plate reader.

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to calculate IC50.

Part 4: Strategic Visualization

SAR Decision Logic: When to Use 5-Iodo?

This decision tree guides medicinal chemists on when to deploy the 5-iodo motif versus other halogens.

SAR_Logic Start Start: Indazole Scaffold Optimization Q1 Is the 5-position solvent-exposed? Start->Q1 Q2 Is there a backbone carbonyl nearby (< 3.5 Å)? Q1->Q2 No (Buried Pocket) Choice_Syn Use 5-Iodo as Intermediate (Suzuki/Sonogashira Handle) Q1->Choice_Syn Yes (Grow Vector) Choice_XB Use 5-Iodo as Potency Driver (Strong Halogen Bond) Q2->Choice_XB Yes (Target Hinge) Choice_Steric Use 5-Bromo/Chloro (Avoid Steric Clash) Q2->Choice_Steric No (Tight Fit)

Figure 2: Strategic decision tree for selecting 5-iodo-indazole based on structural biology and synthetic requirements.

References

  • The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry. (2007). Link

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling. (2013). Link

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. (2021). Link

  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. BenchChem Technical Guides. (2025). Link

  • Role and nature of halogen bonding in inhibitor⋅⋅⋅receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition. Minia Journal of Pharmaceutical Sciences. Link

Sources

A Comparative Guide to Iodine and Bromine Reactivity in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogens in Building Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents, including the anti-emetic granisetron and the anti-inflammatory benzydamine.[1] The synthesis and functionalization of this privileged heterocycle are of paramount importance to drug development professionals. Halogens, particularly iodine and bromine, play a dual strategic role in this field. They can be installed onto a pre-formed indazole ring, serving as versatile synthetic handles for subsequent cross-coupling reactions, or they can be employed as key reagents to mediate the very formation of the indazole core itself.

This guide provides an in-depth comparison of the reactivity and utility of iodine and bromine in indazole synthesis. We will move beyond simple protocol listings to explore the underlying mechanistic principles, offering field-proven insights to help researchers make informed decisions in their synthetic strategies. By examining experimental data and established methodologies, this document will serve as an authoritative resource for scientists navigating the nuanced landscape of halogen-mediated indazole chemistry.

Part 1: Post-Synthesis Functionalization: Halogenation of the Indazole Core

The most common strategy for incorporating halogens is the direct electrophilic substitution of a pre-existing indazole ring. The electron-rich nature of the heterocycle makes it susceptible to attack by electrophilic halogenating agents, with a strong regioselective preference for the C3 position.

Iodination: Creating a Superior Handle for Cross-Coupling

Iodination of the indazole C3 position is a highly valuable transformation, primarily because the resulting C-I bond is more reactive than its lighter halogen counterparts in metal-catalyzed cross-coupling reactions.[2] This enhanced reactivity often allows for milder reaction conditions and broader substrate scope in subsequent synthetic steps.

Common Iodinating Reagents and Conditions: The most frequently employed methods utilize molecular iodine (I₂) in the presence of a base or N-Iodosuccinimide (NIS).[3] The base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), is crucial for deprotonating the indazole N-H, increasing the nucleophilicity of the ring system and facilitating the electrophilic attack.

Mechanism of Iodination: The reaction proceeds via a classic electrophilic aromatic substitution pathway. The base generates the indazolide anion, which then attacks the electrophilic iodine source. Subsequent re-aromatization yields the 3-iodoindazole product.

Diagram: Electrophilic C3-Iodination of Indazole

G Indazole 1H-Indazole Anion Indazolide Anion Indazole->Anion  Base (e.g., KOH) - H₂O Intermediate Wheland-type Intermediate Anion->Intermediate Electrophilic Attack Iodine I₂ or NIS Product 3-Iodo-1H-indazole Intermediate->Product Re-aromatization (-H⁺)

Caption: General mechanism for base-mediated C3-iodination of indazole.

Table 1: Representative Examples of Indazole C3-Iodination

Starting MaterialReagentsSolventYield (%)Reference
1H-IndazoleI₂, KOHDMFGood[4]
6-BromoindazoleI₂, KOHDMFGood
5-MethoxyindazoleI₂, KOHDioxaneQuantitative
5-BromoindazoleNIS, KOHCH₂Cl₂Good
Experimental Protocol: Synthesis of 3-Iodo-1H-indazole[5]
  • To a stirred solution of 1H-indazole (1.0 eq) in dimethylformamide (DMF), add molecular iodine (2.0 eq).

  • Add potassium hydroxide (KOH) pellets (4.0 eq) portion-wise to the mixture.

  • Stir the reaction mixture for 1 hour at room temperature, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography or recrystallization to obtain pure 3-iodo-1H-indazole.

Bromination: A More Reactive but Potentially Less Selective Route

Bromination of indazoles is also a widely used technique. Due to the higher electrophilicity of bromine compared to iodine, bromination reactions can often proceed more rapidly or under milder conditions. However, this increased reactivity can sometimes lead to challenges such as over-bromination (di- or tri-bromination) or the formation of isomeric mixtures, especially with activated indazole rings.[5]

Common Brominating Reagents and Conditions: N-Bromosuccinimide (NBS) is the most versatile and commonly used reagent for the regioselective bromination of indazoles at the C3 position. Other reagents include liquid bromine (Br₂) in acetic acid and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which has been shown to be effective under ultrasound-assisted conditions.[5][6][7]

Table 2: Representative Examples of Indazole C3-Bromination

Starting MaterialReagentsSolventYield (%)Reference
2-Phenyl-2H-indazoleBr₂-High[8]
2H-IndazolesDBDMH, Na₂CO₃EtOH (ultrasound)87-95%[6][9]
1H-IndazoleNBSAcetonitrile (MeCN)High
Experimental Protocol: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid (Illustrative of Bromination Conditions)[6]

(Note: This protocol involves bromination of a precursor before indazole formation, but the bromination step itself is illustrative of typical conditions.)

  • Treat the indazole precursor with a brominating agent such as liquid bromine in a suitable solvent like acetic acid.

  • Heat the reaction mixture to ensure completion. For example, in the synthesis of 5-bromo-1H-indazole-3-carboxylic acid, the reaction is heated at 90°C for 16 hours.[5]

  • Monitor the reaction progress using TLC to ensure full consumption of the starting material.

  • After cooling, perform a standard aqueous work-up. This may involve neutralization with a base (e.g., sodium bicarbonate) and extraction with an organic solvent.

  • Wash the organic layers, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under vacuum.

  • Purify the resulting solid by recrystallization or column chromatography.

Part 2: Halogen-Mediated Synthesis: Building the Indazole Ring

Beyond functionalizing the pre-formed heterocycle, halogens can be instrumental in the cyclization reactions that create the indazole core. In these roles, iodine and bromine exhibit distinct mechanistic behaviors.

Iodine as a Catalyst: Mild and Efficient Cyclization

Molecular iodine (I₂) has emerged as a powerful, metal-free catalyst for constructing the indazole ring. It facilitates the cyclization of precursors like ortho-alkoxy acetophenones with hydrazine hydrate under remarkably mild conditions.[1][10]

Mechanism of Iodine Catalysis: While the precise mechanism can be substrate-dependent, iodine is believed to act as a mild Lewis acid to activate substrates and as an oxidizing agent to facilitate the final aromatization step. In the synthesis from ortho-alkoxy acetophenones, iodine catalyzes the condensation and subsequent cyclization, with the reaction proceeding efficiently at room temperature and often completing within 30 minutes.[1] This method is noted for its high yields and the absence of undesirable byproducts.[1][10]

Diagram: Iodine-Catalyzed Indazole Synthesis

G cluster_0 Catalytic Cycle I2_cat I₂ (Catalyst) Hydrazone Hydrazone Intermediate I2_cat->Hydrazone Activation Cyclized Cyclized Intermediate Hydrazone->Cyclized I₂-assisted Cyclization Product Substituted Indazole Cyclized->Product Oxidative Aromatization Product->I2_cat Regeneration of I₂ Start o-Alkoxy Acetophenone + Hydrazine Hydrate Start->Hydrazone

Caption: Proposed catalytic cycle for molecular iodine in indazole synthesis.

Table 3: Iodine-Catalyzed Synthesis of Substituted Indazoles [1]

ortho-Alkoxy Acetophenone SubstituentSolventTime (min)Yield (%)
HDMSO3090
4-ClDMSO4585
4-CH₃DMSO3592
4-OCH₃DMSO3095
Experimental Protocol: Iodine-Catalyzed Synthesis of Indazoles[1]
  • In a round-bottom flask, dissolve the substituted ortho-alkoxy acetophenone (1.0 eq) and hydrazine hydrate (1.2 eq) in Dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of molecular iodine (I₂) (e.g., 10 mol%) to the solution at room temperature.

  • Stir the mixture at room temperature. Monitor the reaction's progress by TLC.

  • Upon completion (typically 30-45 minutes), pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted indazole.

Bromine as an Electrophilic Initiator

In contrast to iodine's often catalytic role, brominating agents like NBS typically act as stoichiometric electrophilic initiators in cyclization reactions. While direct examples for indazole synthesis are less common in introductory literature, the principle is well-established in the synthesis of related N-heterocycles like imidazolines.[11] In these cases, NBS provides a source of Br⁺, which adds to a double bond or activates a precursor, triggering an intramolecular nucleophilic attack that forges the new ring. This electrophilic cascade is a powerful tool for constructing heterocyclic systems.[11]

The application of this strategy to indazole synthesis would involve a precursor designed to undergo an NBS-initiated intramolecular cyclization, likely involving the formation of a bromoamidine or a similar intermediate that subsequently cyclizes.

Comparative Analysis: Iodine vs. Bromine

The choice between iodine and bromine is not arbitrary; it is a strategic decision based on the desired outcome, be it reactivity in subsequent steps or the specific mechanism of ring formation.

Table 4: Head-to-Head Comparison of Iodine and Bromine in Indazole Synthesis

FeatureIodineBromine
Primary Role Catalyst in cyclizations; synthetic handle in functionalization.Electrophilic initiator in cyclizations; synthetic handle in functionalization.
Reactivity (Electrophilicity) Less electrophilic than bromine. Reactions may require activation (e.g., by a base).More electrophilic than iodine. Reactions can be faster but risk over-halogenation.[5]
Selectivity Generally high for C3-iodination. Catalytic methods are often very clean.[1]High for C3-bromination, but side products (isomers, poly-bromination) can be a concern.[5][8]
Conditions Catalytic cyclizations are often performed at room temperature.[1] Iodination often uses a simple base.Bromination conditions vary, from room temperature with NBS to heating with Br₂/AcOH.[5]
Utility in Cross-Coupling Excellent. The C-I bond is highly reactive, enabling milder conditions for Suzuki, Sonogashira, etc.[2]Good. The C-Br bond is a reliable handle for cross-coupling but typically requires more forcing conditions than C-I.
Key Advantage Mild catalytic cyclization pathways; superior reactivity of iodo-indazoles in subsequent steps.High reactivity of brominating agents; cost-effectiveness of some reagents (e.g., NBS).[2]

Conclusion and Future Outlook

Both iodine and bromine are indispensable tools in the synthesis of indazoles. The decision to use one over the other should be guided by a clear understanding of their distinct chemical personalities.

  • Choose Iodine when the primary goal is to install a highly reactive handle for subsequent, often complex, cross-coupling reactions. The C-I bond's lability is a distinct advantage. Furthermore, molecular iodine offers an exceptionally mild, rapid, and high-yield catalytic route for the de novo synthesis of the indazole core from specific precursors.[1]

  • Choose Bromine when a more forceful electrophile is needed or when leveraging the well-established reactivity of reagents like NBS. While the resulting C-Br bond is less reactive in cross-couplings than C-I, it is still a highly versatile functional group. Bromination remains a robust and economical method for functionalizing the indazole core.

For the modern medicinal chemist, a comprehensive grasp of both halogenation strategies is essential. The judicious selection of the right halogen for the right task—be it catalyzing ring formation or paving the way for late-stage diversification—will continue to accelerate the discovery and development of novel indazole-based therapeutics.

References

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  • Zhou, L., et al. (2011). N-Bromosuccinimide Initiated One-Pot Synthesis of Imidazoline. Organic Letters, 13(10), 2448-2451.
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  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4563-4568.
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Safety Operating Guide

Comprehensive Safety Guide: Handling and Disposal of 5-Iodo-1-(4-pyridyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 5-Iodo-1-(4-pyridyl)-1H-indazole. As a substituted heterocyclic aromatic iodide, this compound requires stringent handling practices to ensure personnel safety and environmental protection. While specific toxicological data for this exact molecule is limited, this directive is built upon the known hazards of the 5-iodo-1H-indazole core structure and established best practices for managing halogenated aromatic compounds.

Hazard Assessment and Chemical Profile

Understanding the inherent risks is the foundation of safe laboratory practice. The hazard profile for the parent compound, 5-Iodo-1H-indazole, provides a reliable baseline for risk assessment. The addition of the 4-pyridyl group is not expected to mitigate these hazards.

Table 1: GHS Hazard Classification for 5-Iodo-1H-indazole [1][2][3]

Hazard ClassGHS PictogramSignal WordHazard StatementCausality and Implication for Handling
Acute Toxicity, Oral GHS07 (Exclamation Mark)Warning H302: Harmful if swallowedIngestion can lead to acute illness. This underscores the importance of strict hygiene, prohibiting eating or drinking in the lab, and using proper PPE to prevent hand-to-mouth transfer.
Skin Corrosion/Irritation GHS07 (Exclamation Mark)Warning H315: Causes skin irritationDirect contact with the solid compound or solutions can cause inflammation, redness, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritationThe compound can cause significant, potentially damaging, irritation upon contact with the eyes. Chemical splash goggles are mandatory to prevent injury from splashes or airborne particles.
Specific Target Organ Toxicity GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritationAs a solid powder, there is a significant risk of inhaling dust during weighing and transfer. Inhalation can irritate the respiratory tract. All handling of the solid must be performed within a certified chemical fume hood.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial. The primary engineering control for this compound is a certified chemical fume hood , which must be used for all weighing and handling operations to mitigate the respiratory irritation hazard (H335).[4]

Tier 1: Routine Handling (Milligram to Low-Gram Scale)

This level of protection is the minimum requirement for any manipulation of the compound.

  • Eye and Face Protection :

    • Chemical Splash Goggles : Must be worn at all times.[4][5] Unlike safety glasses, goggles provide a seal around the eyes, offering superior protection against splashes and airborne dust particles, which is critical given the H319 eye irritation warning.

  • Hand Protection :

    • Double-Gloving : This is a mandatory practice.

      • Inner Glove : A standard nitrile examination glove.

      • Outer Glove : A second, slightly larger nitrile or neoprene glove.

    • Rationale : The double-glove system provides a critical safety buffer. The outer glove bears the brunt of any incidental contact and can be removed immediately if contamination is suspected, protecting the inner glove and the user's skin. Nitrile gloves offer good dexterity and protection against a range of chemicals for incidental contact.[6][7]

  • Protective Clothing :

    • Flame-Resistant (FR) Laboratory Coat : Must be fully buttoned to cover the torso and arms.

    • Full-Length Pants and Closed-Toe Shoes : Standard laboratory attire to ensure no skin is exposed.[8]

Tier 2: Large-Scale Operations or Spill Response

For handling larger quantities or in the event of a spill, enhanced protection is required.

  • Eye and Face Protection :

    • Chemical Splash Goggles and a Full-Face Shield : A face shield worn over goggles provides an additional layer of protection for the entire face from major splashes or energetic reactions.[4][5][8]

  • Protective Clothing :

    • Chemical-Resistant Apron : An apron made of a material like rubber or PVC should be worn over the lab coat to protect against significant spills of corrosive or toxic liquids.[6]

  • Respiratory Protection :

    • NIOSH-Approved Respirator : Should engineering controls (fume hood) fail or be unavailable, a respirator is required. Use of a respirator necessitates participation in a formal respiratory protection program, including medical evaluation and fit-testing.[6][8]

Step-by-Step Safe Handling Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

G cluster_prep Phase 1: Preparation cluster_ops Phase 2: Operations cluster_post Phase 3: Completion Prep 1. Assemble PPE & Spill Kit Verify 2. Verify Fume Hood Functionality Prep->Verify Tare 3. Tare Weighing Vessel Inside Hood Verify->Tare Don_PPE 4. Don PPE (Coat, Goggles, Double Gloves) Handle 5. Handle Chemical in Hood (Minimize Dust) Don_PPE->Handle Clean 6. Decontaminate Surfaces & Glassware Handle->Clean Doff_PPE 7. Doff PPE in Correct Order (Outer Gloves First) Waste 8. Segregate & Seal Hazardous Waste Doff_PPE->Waste Wash 9. Wash Hands Thoroughly Waste->Wash

Caption: Standard workflow for handling this compound.

Operational and Disposal Plan

Proper disposal is a legal and ethical requirement to prevent environmental contamination. Iodinated compounds are classified as hazardous and must not be disposed of via standard drains or trash.[9][10]

Waste Segregation and Collection
  • Categorization : All this compound, along with any items that have come into direct contact with it (e.g., gloves, weigh paper, pipette tips, contaminated absorbent materials), must be classified as hazardous chemical waste.[9]

  • Solid Waste : Collect all contaminated solid materials in a dedicated, puncture-resistant container with a sealable lid.

  • Liquid Waste : If the compound is used in solution, collect the waste solvent in a separate, clearly labeled, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]

  • Storage : Store sealed waste containers in a designated and secure hazardous waste accumulation area, preferably with secondary containment, until they can be collected by a licensed environmental waste disposal service.[9][10]

G Start Material Contaminated with This compound IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Place in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Solid LiquidWaste Place in Labeled Liquid Hazardous Waste Container IsSolid->LiquidWaste Liquid Storage Store in Designated Secondary Containment Area SolidWaste->Storage LiquidWaste->Storage Pickup Arrange Pickup by Certified Waste Disposal Service Storage->Pickup

Caption: Decision workflow for the disposal of contaminated materials.

Emergency Procedures
  • Skin Exposure : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[11][12] Seek medical attention.

  • Eye Exposure : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[11][12] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][12]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.

  • Spill : Evacuate the immediate area. If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Wearing Tier 2 PPE, carefully sweep or scoop the material into a designated hazardous waste container.[11] For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.

References

  • PubChem. (n.d.). 5-Iodo-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Riverside. (2015, July 22). Personal Protective Equipment Selection Guide. UC Riverside Environmental Health & Safety. Retrieved from [Link]

  • Princeton University. (n.d.). Section 6C: Protective Equipment. Environmental Health and Safety. Retrieved from [Link]

  • San José State University. (2024, May 10). Personal Protective Equipment: Hands. Environmental Health & Safety. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (2025, January 10). Safety Data Sheet: INDAZOLE-4-BORONIC ACID PINACOL ESTER. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • Becton, Dickinson and Company. (2014, March 26). Safety Data Sheet: Indole. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Chemical Safety: Personal Protective Equipment. Environmental Health and Safety. Retrieved from [Link]

  • Organic Syntheses. (2021, June 18). Mild mono-Acylation of 4,5-Diiodoimidazole. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • World Health Organization. (1999). Safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Iodine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.